molecular formula C20H27N5O B5555014 6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine

Cat. No. B5555014
M. Wt: 353.5 g/mol
InChI Key: AOEOENSWFITFIS-UHFFFAOYSA-N
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Description

The compound "6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" belongs to a class of organic molecules featuring complex arrangements of nitrogen-containing rings (pyrimidinamine) and a piperazine moiety. These structures are of interest due to their potential biological activities and applications in pharmaceuticals.

Synthesis Analysis

The synthesis of complex molecules like "6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" often involves multi-step reactions, including nucleophilic substitution and cyclization. For example, the synthesis of related pyrimidin-4-one derivatives involves nucleophilic substitution reactions followed by refinement steps to achieve the desired structural specificity (Mallesha et al., 2012).

Molecular Structure Analysis

The molecular structure of compounds in this class is characterized by X-ray crystallography, revealing configurations that influence their biological interactions. For instance, the molecular and crystal structures of related compounds have been described, providing insights into their three-dimensional arrangements and potential for interaction with biological targets (Karczmarzyk & Malinka, 2004).

Chemical Reactions and Properties

Compounds with pyrimidinamine and piperazine structures participate in a variety of chemical reactions, including substitutions and ring closures, which are fundamental for synthesizing derivatives with potential therapeutic uses. The reactivity can be tailored by substituents on the aromatic rings and the piperazine nitrogen atoms.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystalline form, depend on the specific substituents and overall molecular structure. These properties are crucial for determining the compound's suitability for pharmaceutical formulations.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity with various reagents, are influenced by the presence of functional groups. For example, the piperazine moiety can act as a base, participating in hydrogen bonding and affecting the compound's solubility and stability.

References:

Scientific Research Applications

Anticancer Activity

Compounds similar to "6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" have been synthesized and evaluated for their antiproliferative effect against human cancer cell lines. A series of new derivatives were evaluated using the MTT assay method against four human cancer cell lines, showing good activity on all cell lines except one. Among these, specific compounds demonstrated potential as anticancer agents, warranting further research in this area (Mallesha et al., 2012).

Heterocyclic Synthesis

Research has explored the synthesis of novel heterocyclic compounds derived from similar chemical structures, demonstrating applications in developing new antimicrobial agents. These studies involve the creation of thiazolidinones and thiazolopyrimidines, highlighting the versatility of these compounds in synthesizing a range of heterocyclic derivatives with potential antimicrobial properties (Patel et al., 2012).

Molecular Structure Analysis

The crystal and molecular structures of compounds related to "6-[4-(3,4-dimethylbenzoyl)-1-piperazinyl]-N,N,2-trimethyl-4-pyrimidinamine" have been described, providing insights into their geometric and electronic properties. These analyses contribute to a better understanding of the structural characteristics crucial for their biological activity and potential applications in medicinal chemistry (Karczmarzyk & Malinka, 2004).

Synthesis and Evaluation of Analogues

Further research has focused on synthesizing analogues of this compound and evaluating their biological activities, such as anti-inflammatory and analgesic properties. These studies contribute to the development of new therapeutic agents based on modifying the core structure to enhance biological efficacy and selectivity (Abu‐Hashem et al., 2020).

Drug Discovery and Development

The synthesis and biological evaluation of derivatives have been crucial in the discovery of new drugs. For instance, derivatives have been identified as selective alpha 1-adrenoceptor antagonists, demonstrating the potential of these compounds in developing therapies for conditions related to the lower urinary tract (Elworthy et al., 1997).

properties

IUPAC Name

[4-[6-(dimethylamino)-2-methylpyrimidin-4-yl]piperazin-1-yl]-(3,4-dimethylphenyl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O/c1-14-6-7-17(12-15(14)2)20(26)25-10-8-24(9-11-25)19-13-18(23(4)5)21-16(3)22-19/h6-7,12-13H,8-11H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEOENSWFITFIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=NC(=N3)C)N(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(6-(Dimethylamino)-2-methylpyrimidin-4-yl)piperazin-1-yl)(3,4-dimethylphenyl)methanone

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